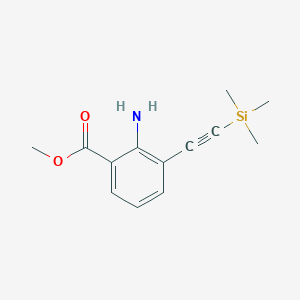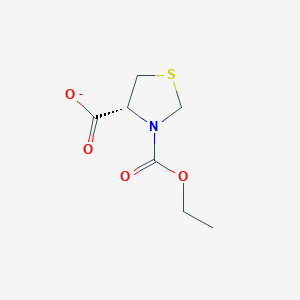
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-, also known as Telmesteine, is a compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Telmesteine is known for its mucolytic properties and is used in the treatment of respiratory conditions such as acute and chronic bronchitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of click chemistry that does not require any catalyst and results in the formation of a stable thiazolidine product . The reaction conditions are typically mild, and the product remains stable without undergoing hydrolysis under physiological conditions .
Industrial Production Methods
Industrial production of Telmesteine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the pH, temperature, and reaction time to ensure the stability of the thiazolidine product. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also employed to improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves its ability to form stable thiazolidine rings with biomolecules. This reaction occurs through the condensation of 1,2-aminothiols with aldehydes, resulting in the formation of a thiazolidine ring structure . The compound’s mucolytic activity is attributed to its ability to break down mucus by disrupting the disulfide bonds in mucoproteins .
Comparación Con Compuestos Similares
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- can be compared with other similar compounds such as:
Erdosteine: Another mucolytic agent with similar anti-elastase activity.
S-Carboxymethyl-L-cysteine: A compound used for its mucolytic properties.
Fudosteine: Known for its mucolytic and anti-inflammatory effects.
The uniqueness of Telmesteine lies in its stable thiazolidine ring structure and its ability to form bioorthogonal conjugates under physiological conditions without the need for toxic catalysts .
Propiedades
Fórmula molecular |
C7H10NO4S- |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/p-1/t5-/m0/s1 |
Clave InChI |
XBJWOGLKABXFJE-YFKPBYRVSA-M |
SMILES isomérico |
CCOC(=O)N1CSC[C@H]1C(=O)[O-] |
SMILES canónico |
CCOC(=O)N1CSCC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
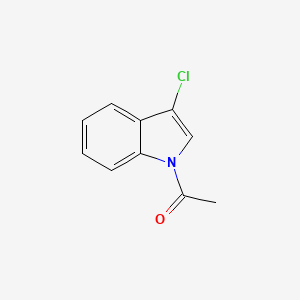
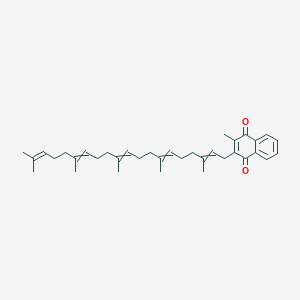
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
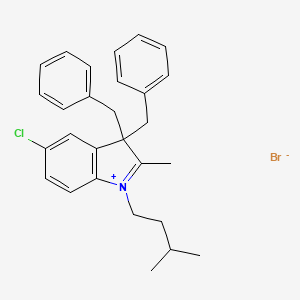
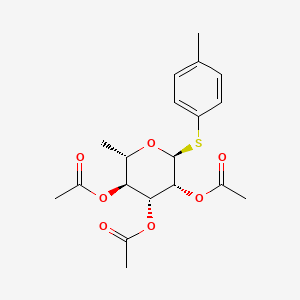
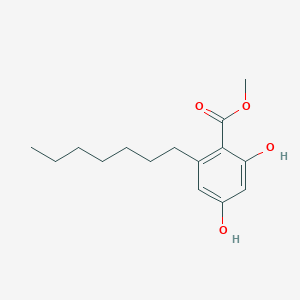
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
